1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the indole ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxamide
- 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
- 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate
Uniqueness
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-2,3-dimethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]indole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-17-11-13-27(26-17)14-12-25-24(29)21-9-10-23-22(15-21)18(2)19(3)28(23)16-20-7-5-4-6-8-20/h4-11,13,15H,12,14,16H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDUZXOFKVSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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